2-chloro-N-cyclopropylnicotinamide
Description
2-chloro-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).
Properties
IUPAC Name |
2-chloro-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITZGZJSHGMLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400009 | |
| Record name | 2-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25764-78-7 | |
| Record name | 2-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of 2-chloronicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in an organic solvent, often under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted nicotinamide derivatives.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced nicotinamide derivatives.
Scientific Research Applications
2-chloro-N-cyclopropylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-cyclopropylnicotinamide is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other nicotinamide derivatives.
Biological Activity
2-Chloro-N-cyclopropylnicotinamide (CAS Number: 25764-78-7) is a chemical compound belonging to the class of chloroacetamides. It features a cyclopropyl group attached to the nitrogen atom of nicotinamide, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, anticancer, and anti-leishmanial activities.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClN2O, with a molecular weight of approximately 172.62 g/mol. The presence of the chloro group and the cyclopropyl moiety influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 172.62 g/mol |
| CAS Number | 25764-78-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of nicotinamide with chloroacetyl chloride or similar derivatives under controlled conditions. Key steps include:
- Chlorination : Introduction of the chloro group.
- Cyclopropylation : Attachment of the cyclopropyl group to the nitrogen atom.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Anti-Leishmanial Properties
Recent studies have highlighted the potential of this compound in treating leishmaniasis, a disease caused by protozoan parasites. Its efficacy against Leishmania species indicates its promise as a therapeutic agent in tropical medicine.
The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. It may function by inhibiting key metabolic pathways in microorganisms or cancer cells, leading to decreased viability and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential for development as an antibiotic.
- Cancer Cell Line Study : In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer drug.
- Leishmaniasis Treatment Study : A recent investigation showed that this compound significantly reduced parasite load in infected macrophages, suggesting its potential utility in treating leishmaniasis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
